2-(Acryloyloxy)ethyl anthracene-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acryloyloxy)ethyl anthracene-9-carboxylate is an organic compound that combines the structural features of anthracene and acrylate. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while acrylate groups are commonly used in polymer chemistry due to their ability to undergo polymerization. This compound is of interest in various fields, including materials science and photochemistry, due to its unique structural and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acryloyloxy)ethyl anthracene-9-carboxylate typically involves the esterification of anthracene-9-carboxylic acid with 2-hydroxyethyl acrylate. The reaction is usually catalyzed by a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar esterification reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Acryloyloxy)ethyl anthracene-9-carboxylate can undergo various chemical reactions, including:
Polymerization: The acrylate group can participate in radical polymerization reactions to form polymers.
Photochemical Reactions: The anthracene moiety can undergo photodimerization under UV light, forming cycloaddition products.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield anthracene-9-carboxylic acid and 2-hydroxyethyl acrylate.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Photochemical Reactions: UV light sources, typically around 365 nm, are used to induce photodimerization.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Polymerization: Polymers with acrylate backbones.
Photochemical Reactions: Cycloaddition products of anthracene.
Ester Hydrolysis: Anthracene-9-carboxylic acid and 2-hydroxyethyl acrylate.
Wissenschaftliche Forschungsanwendungen
2-(Acryloyloxy)ethyl anthracene-9-carboxylate has several scientific research applications:
Materials Science: Used in the development of photoresponsive materials and polymers.
Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo controlled photochemical reactions.
Industry: Utilized in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(Acryloyloxy)ethyl anthracene-9-carboxylate primarily involves its photochemical properties. Upon exposure to UV light, the anthracene moiety can undergo photodimerization, leading to the formation of cycloaddition products. This property is exploited in the design of photoresponsive materials. The acrylate group allows for polymerization, enabling the formation of polymer networks that can respond to light stimuli .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene-9-carboxylic acid: Shares the anthracene core but lacks the acrylate functionality.
2-Hydroxyethyl acrylate: Contains the acrylate group but lacks the anthracene moiety.
9-Anthracenemethanol: Contains the anthracene core with a hydroxymethyl group instead of the carboxylate ester.
Uniqueness
2-(Acryloyloxy)ethyl anthracene-9-carboxylate is unique due to its combination of photochemical and polymerizable functionalities. This dual functionality allows it to be used in a wide range of applications, from materials science to photochemistry, making it a versatile compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
171564-43-5 |
---|---|
Molekularformel |
C20H16O4 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
2-prop-2-enoyloxyethyl anthracene-9-carboxylate |
InChI |
InChI=1S/C20H16O4/c1-2-18(21)23-11-12-24-20(22)19-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)19/h2-10,13H,1,11-12H2 |
InChI-Schlüssel |
QTDGFNMINWUSKT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.